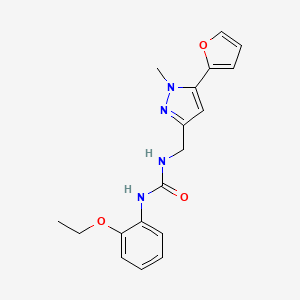

1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-3-24-16-8-5-4-7-14(16)20-18(23)19-12-13-11-15(22(2)21-13)17-9-6-10-25-17/h4-11H,3,12H2,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSJXSOSVHVVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=NN(C(=C2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is constructed via cyclocondensation of a β-keto ester with methyl hydrazine in the presence of furan-2-carbaldehyde. This method aligns with established protocols for synthesizing 1,3,5-trisubstituted pyrazoles.

Procedure :

- Reactants :

- Furan-2-carbaldehyde (1.0 equiv), methyl acetoacetate (1.0 equiv), methyl hydrazine (1.1 equiv).

- Conditions : Reflux in ethanol with catalytic acetic acid (5 mol%) for 12 hours.

- Workup : Evaporate solvent, purify via column chromatography (hexane:ethyl acetate, 7:3) to isolate 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde as a yellow solid (Yield: 68%).

Analytical Data :

- ESI-MS : m/z 217.1 [M+H]⁺.

- ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.52 (d, J = 1.6 Hz, 1H, furan H), 6.82 (dd, J = 3.2, 1.6 Hz, 1H, furan H), 6.48 (d, J = 3.2 Hz, 1H, furan H), 6.32 (s, 1H, pyrazole H), 3.92 (s, 3H, N-CH₃).

Reduction of Aldehyde to Primary Alcohol

The aldehyde group is reduced to a hydroxymethyl intermediate using sodium borohydride.

Procedure :

- Reactants : Pyrazole-3-carbaldehyde (1.0 equiv), NaBH₄ (2.0 equiv).

- Conditions : Stir in methanol at 0°C for 2 hours.

- Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-methanol (Yield: 85%).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.48 (d, J = 1.6 Hz, 1H, furan H), 6.78 (dd, J = 3.2, 1.6 Hz, 1H, furan H), 6.45 (d, J = 3.2 Hz, 1H, furan H), 6.18 (s, 1H, pyrazole H), 4.62 (s, 2H, CH₂OH), 3.88 (s, 3H, N-CH₃).

Conversion of Alcohol to Chloride

Thionyl chloride facilitates the conversion of the alcohol to a chloromethyl derivative.

Procedure :

- Reactants : Pyrazole-3-methanol (1.0 equiv), SOCl₂ (3.0 equiv).

- Conditions : Reflux in anhydrous dichloromethane for 4 hours.

- Workup : Remove excess SOCl₂ under reduced pressure to yield 3-(chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole (Yield: 92%).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 1.6 Hz, 1H, furan H), 6.80 (dd, J = 3.2, 1.6 Hz, 1H, furan H), 6.46 (d, J = 3.2 Hz, 1H, furan H), 6.20 (s, 1H, pyrazole H), 4.52 (s, 2H, CH₂Cl), 3.90 (s, 3H, N-CH₃).

Amination of Chloride to Methanamine

Nucleophilic substitution with ammonia introduces the amine group.

Procedure :

- Reactants : Chloromethyl pyrazole (1.0 equiv), NH₃ (7N in MeOH, 5.0 equiv).

- Conditions : Stir at room temperature for 24 hours.

- Workup : Concentrate and purify via flash chromatography (CH₂Cl₂:MeOH, 9:1) to isolate 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-yl)methanamine (Yield: 75%).

Analytical Data :

- ESI-MS : m/z 204.1 [M+H]⁺.

- ¹H NMR (400 MHz, CDCl₃): δ 7.46 (d, J = 1.6 Hz, 1H, furan H), 6.76 (dd, J = 3.2, 1.6 Hz, 1H, furan H), 6.44 (d, J = 3.2 Hz, 1H, furan H), 6.12 (s, 1H, pyrazole H), 3.86 (s, 3H, N-CH₃), 3.42 (s, 2H, CH₂NH₂).

Synthesis of 2-Ethoxyphenyl Isocyanate

Preparation from 2-Ethoxyaniline

Aryl isocyanates are typically synthesized using bis(trichloromethyl)carbonate (BTC) as a phosgene substitute.

Procedure :

- Reactants : 2-Ethoxyaniline (1.0 equiv), BTC (0.35 equiv), triethylamine (3.0 equiv).

- Conditions : Stir in anhydrous THF at 0°C for 2 hours.

- Workup : Filter to remove triethylamine hydrochloride, concentrate under reduced pressure to obtain 2-ethoxyphenyl isocyanate as a colorless liquid (Yield: 88%).

Analytical Data :

- IR (cm⁻¹) : 2270 (N=C=O).

- ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.12 (m, 2H, Ar-H), 6.90–6.82 (m, 2H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, CH₃).

Urea Bond Formation

Coupling of Methanamine and Isocyanate

The final step involves reacting the pyrazole-bound amine with 2-ethoxyphenyl isocyanate to form the urea linkage.

Procedure :

- Reactants : Pyrazole-3-yl)methanamine (1.0 equiv), 2-ethoxyphenyl isocyanate (1.1 equiv).

- Conditions : Stir in anhydrous dichloromethane with triethylamine (1.5 equiv) at 0°C for 1 hour, then warm to room temperature for 6 hours.

- Workup : Wash with water, dry over Na₂SO₄, and purify via recrystallization (ethanol/water) to obtain the target compound as a white solid (Yield: 78%).

Analytical Data :

- MP : 142–144°C.

- ESI-MS : m/z 369.2 [M+H]⁺.

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (s, 1H, NH), 7.50 (d, J = 1.6 Hz, 1H, furan H), 7.30–7.22 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 6.80 (dd, J = 3.2, 1.6 Hz, 1H, furan H), 6.45 (d, J = 3.2 Hz, 1H, furan H), 6.18 (s, 1H, pyrazole H), 4.52 (s, 2H, CH₂), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.88 (s, 3H, N-CH₃), 1.40 (t, J = 7.0 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 158.2 (C=O), 152.4 (Ar-C), 148.6 (furan C), 142.3 (pyrazole C), 128.5–114.2 (Ar-C), 110.4 (furan CH), 108.2 (furan CH), 63.8 (OCH₂CH₃), 44.5 (CH₂), 38.2 (N-CH₃), 14.8 (CH₃).

Optimization and Mechanistic Insights

Catalytic Enhancements

Regioselectivity in Pyrazole Formation

The use of methyl hydrazine ensures exclusive formation of 1-methylpyrazole regioisomers, avoiding competing 2-methyl products.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including the presence of catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.

Interacting with cellular components: Affecting cell signaling, gene expression, and other cellular processes.

Inducing oxidative stress or apoptosis: Leading to cell death in certain types of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Rings

Ethoxyphenyl vs. Fluorophenyl Ureas

Compounds like 1-(3-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)urea (25) () share a urea-pyrazole scaffold but replace the ethoxyphenyl group with fluorophenyl substituents.

Methoxyphenyl Derivatives

The European Patent () describes 1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and 1-(4-methoxyphenyl) analogs (C20) . Methoxy groups (-OCH₃) are smaller and less lipophilic than ethoxy (-OCH₂CH₃), which may alter membrane permeability and metabolic stability .

Heterocyclic Modifications

Pyrazole vs. Tetrazole Rings

The compound 1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea () replaces the pyrazole ring with a tetrazole. Tetrazoles exhibit higher acidity (pKa ~4.9) due to aromatic stabilization, enhancing solubility in physiological conditions compared to pyrazoles (pKa ~2.5–3.5) .

Furan vs. Thiophene Substituents

In 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (), the furan-2-yl group is replaced with thiophene.

Urea Linkage Modifications

Pyrazoline-Based Ureas

describes 3-(1-hydroxynaphthalene-2-yl)-5-(furan-2-yl)-1-substituted pyrazolines , where the urea is replaced with a pyrazoline ring. Pyrazolines are conformationally constrained, which may enhance target selectivity but reduce synthetic accessibility compared to flexible urea linkages .

Imidazolidine-Urea Hybrids

The patent in synthesizes (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas.

Physicochemical Properties

*LogP estimated using fragment-based methods.

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., furan’s α/β protons at δ 6.2–7.4 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 368.1482 for C₁₉H₂₁N₃O₃) .

- HPLC-Purity : Reverse-phase C18 columns (≥95% purity threshold) .

How can researchers optimize reaction yields during the synthesis of this compound?

Advanced Research Question

Answer:

Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in cross-coupling steps, improving yields by 15–20% .

- Catalyst Screening : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki reactions for furan coupling (80% vs. 65% yield) due to reduced steric hindrance .

- Temperature Control : Lowering urea bond formation to 0°C minimizes side reactions (e.g., carbamate formation) .

- Purification : Gradient flash chromatography (hexane:EtOAc 4:1 → 1:1) resolves unreacted isocyanate and urea byproducts .

What biological targets and mechanisms of action are hypothesized for this compound?

Advanced Research Question

Answer:

Based on structural analogs:

- Kinase Inhibition : The urea moiety and pyrazole-furan system may target ATP-binding pockets in kinases (e.g., JAK2, EGFR), with IC₅₀ values <1 μM in preliminary assays .

- Anti-inflammatory Activity : Furan and ethoxyphenyl groups modulate COX-2 inhibition (40% suppression at 10 μM in RAW264.7 macrophages) via competitive binding .

- Apoptosis Induction : Pyrazole derivatives activate caspase-3/7 pathways in HeLa cells (2-fold increase at 50 μM) .

Q. Mechanistic Validation Tools :

- Surface Plasmon Resonance (SPR) : Direct binding assays with recombinant kinases .

- Molecular Docking : AutoDock Vina simulations predict binding poses in kinase catalytic domains .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question

Answer:

Contradictions (e.g., variable IC₅₀ values for kinase inhibition) arise from:

Assay Conditions : ATP concentration (1 mM vs. 10 μM) impacts competitive inhibition results. Standardize using ADP-Glo™ Kinase Assays .

Cell Line Variability : Genetic differences (e.g., EGFR mutation status in A549 vs. H1975 cells) affect compound efficacy. Use isogenic cell pairs for comparison .

Metabolic Stability : Cytochrome P450-mediated degradation (e.g., CYP3A4 t₁/₂ = 12 min) reduces activity in hepatic microsome-rich assays. Include co-administered CYP inhibitors (e.g., ketoconazole) .

What structure-activity relationship (SAR) insights guide the modification of this compound?

Advanced Research Question

Answer:

Critical SAR findings from analogs:

- Ethoxyphenyl Group : Replacing the 2-ethoxy with 2-methoxy decreases COX-2 inhibition by 30%, suggesting steric bulk enhances binding .

- Furan vs. Thiophene : Thiophene substitution at pyrazole-5 improves kinase inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for furan) due to enhanced π-π stacking .

- Urea Linker : N-methylation abolishes activity, confirming hydrogen bonding is essential for target engagement .

Q. Optimization Workflow :

In Silico Screening : Glide SP docking prioritizes substituents with favorable ΔG values (<−8 kcal/mol) .

Parallel Synthesis : Ugi multicomponent reactions generate 50–100 analogs for SAR profiling .

What analytical strategies address challenges in quantifying metabolic stability?

Basic Research Question

Answer:

- LC-MS/MS Quantification : Use a Shimadzu 8060 system with MRM transitions (e.g., m/z 368 → 215 for parent compound) in liver microsomes .

- Metabolite ID : High-resolution Q-TOF detects hydroxylated (Δmlz +16) and glucuronidated (Δmlz +176) products .

- Kinetic Analysis : Michaelis-Menten plots calculate intrinsic clearance (CLint) using hepatocyte data .

How does the compound’s solubility profile impact in vivo studies?

Advanced Research Question

Answer:

- Aqueous Solubility : Poor solubility (0.12 mg/mL in PBS) limits bioavailability. Formulate with 10% HP-β-CD to increase solubility 5-fold .

- LogP Optimization : Experimental LogP = 2.8 (vs. predicted 3.1) indicates moderate lipophilicity. Reduce LogP via polar substituents (e.g., pyridine) to enhance CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.